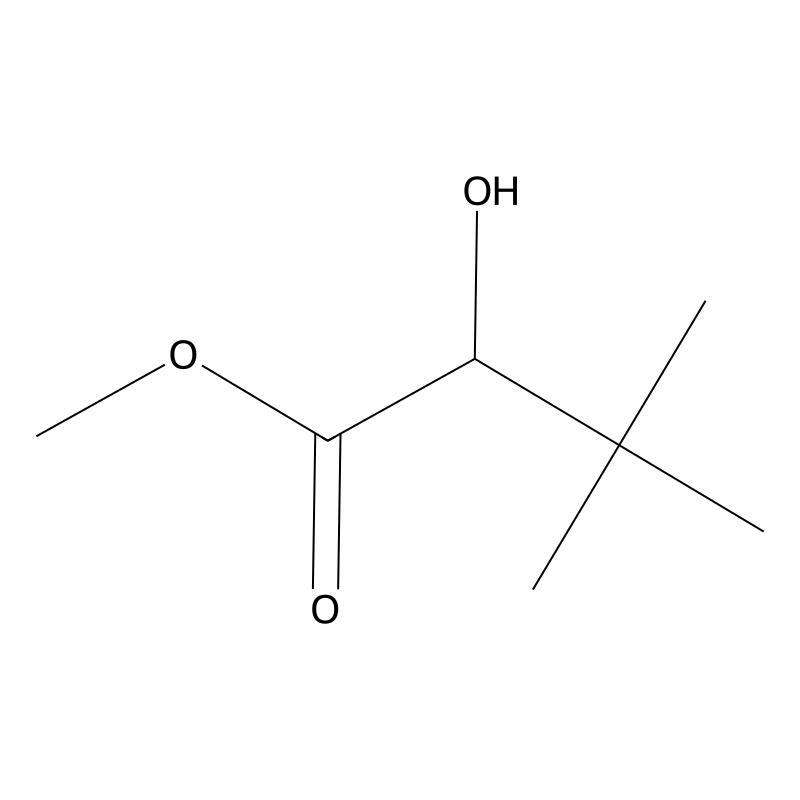

Methyl 2-hydroxy-3,3-dimethylbutanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Methyl 2-hydroxy-3,3-dimethylbutanoate, also known as HDBM, is an organic compound with the molecular formula and a molecular weight of approximately 146.186 g/mol. This compound is characterized by a hydroxyl group and two methyl groups attached to the butanoate structure, making it a derivative of butanoic acid. HDBM is typically presented as a colorless liquid with a fruity odor and is soluble in various solvents, including water and ethanol.

- Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound or a carboxylic acid derivative.

- Reduction: The ester group can be reduced to yield the corresponding alcohol.

- Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens.

Common reagents for these reactions include potassium permanganate and lithium aluminum hydride for oxidation and reduction, respectively.

Research indicates that methyl 2-hydroxy-3,3-dimethylbutanoate possesses potential biological activities. It may play a role in metabolic pathways and has been studied for its effects on enzyme interactions. Its unique structural features allow it to act as a substrate for various enzymes, potentially influencing metabolic processes within organisms.

The synthesis of methyl 2-hydroxy-3,3-dimethylbutanoate primarily involves the esterification of 3,3-dimethylbutanoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction typically requires controlled conditions to optimize yield and purity. Following the reaction, purification methods such as distillation or column chromatography are employed to isolate the product.

Methyl 2-hydroxy-3,3-dimethylbutanoate has various applications across different fields:

- Chemical Industry: It serves as an intermediate in the synthesis of more complex organic molecules.

- Food and Cosmetics: Utilized as a flavoring agent due to its fruity aroma.

- Research: Employed in scientific studies as a reagent for synthesizing other compounds and analyzing biological samples.

Studies have shown that methyl 2-hydroxy-3,3-dimethylbutanoate interacts with specific molecular targets, which may influence its biological activity. The hydroxyl group allows for hydrogen bonding with biological molecules, enhancing its potential role in biochemical pathways. Its interactions could lead to significant implications in drug development and therapeutic applications .

Several compounds share structural similarities with methyl 2-hydroxy-3,3-dimethylbutanoate. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl 4-amino-2-hydroxy-3,3-dimethylbutanoate | C7H15N O3 | Contains an amino group |

| (S)-Methyl 2-hydroxy-3-methylbutanoate | C6H12O3 | Lacks one methyl group |

| (R)-tert-Butyl 2-hydroxybutanoate | C8H16O3 | Contains a tert-butyl group |

| (R)-2-Hydroxy-3-methylbutanoic acid | C6H12O3 | Hydroxylated butanoic acid derivative |

Uniqueness

Methyl 2-hydroxy-3,3-dimethylbutanoate is unique due to its combination of both hydroxyl and ester functionalities. This dual characteristic allows it to participate in a wider range of

The hydroxyl group in Methyl 2-hydroxy-3,3-dimethylbutanoate undergoes several characteristic activation mechanisms that are fundamental to its reactivity profile. The activation of the hydroxyl group is crucial for subsequent transformation reactions, as hydroxide ions are inherently poor leaving groups and require conversion to better leaving groups for nucleophilic substitution reactions to proceed effectively [1] [2].

Protonation-Mediated Activation

The primary activation mechanism involves protonation of the hydroxyl group under acidic conditions. Strong mineral acids such as hydrochloric acid (HCl) and hydrobromic acid (HBr) activate the hydroxyl group through acid-base reactions, where the hydroxyl group is protonated to form an intermediate resembling the hydronium ion [2]. This protonation converts the poor leaving group (hydroxide) to water, which is a significantly better leaving group, facilitating subsequent nucleophilic substitution reactions.

The protonation process can be represented as:

$$ \text{R-OH} + \text{H}^+ \rightarrow \text{R-OH}_2^+ $$

This activated intermediate can then undergo ionization to form water and a carbocation, or alternatively, a nucleophile can displace the protonated hydroxyl group via SN2 mechanism [2].

Conversion to Better Leaving Groups

Several reagents have been developed to convert the hydroxyl group to superior leaving groups:

Thionyl Chloride (SOCl2): This reagent converts alcohols to alkyl chlorides while releasing sulfur dioxide and hydrogen chloride. The reaction is particularly advantageous as it avoids carbocation rearrangements that might occur with other methods [1]:

$$ \text{R-OH} + \text{SOCl}2 \rightarrow \text{R-Cl} + \text{SO}2 + \text{HCl} $$

Phosphorus Halides: Phosphorus trichloride (PCl3) and phosphorus tribromide (PBr3) effectively convert alcohols to alkyl halides. These reagents are particularly useful for less reactive alcohols [1].

Tosyl Chloride (TsCl): This reagent converts alcohols to tosylates, which are excellent leaving groups. The tosylate group can then undergo nucleophilic substitution reactions with various nucleophiles [1].

Catalytic Functionalization Approaches

Recent developments have introduced catalytic methods for hydroxyl group functionalization. One notable approach involves catalytic oxa-Michael reactions using triphenylphosphine as a catalyst [3]. This method allows for controllable functionalization of hydroxyl-terminated surfaces through reaction with vinyl sulfones under mild conditions.

Traditional strategies for hydroxyl group functionalization typically require active esterification reagents or involve nucleophilic attack of the hydroxyl group toward electrophilic groups under harsh conditions. The development of catalytic approaches represents a significant advancement in providing milder and more selective transformation methods [3].

Stereochemical Control in Transformation Reactions

The stereochemical control in transformation reactions of Methyl 2-hydroxy-3,3-dimethylbutanoate is governed by several factors, including the substrate structure, reaction mechanism, and the presence of chiral centers in the molecule.

Mechanistic Considerations for Stereochemical Control

The stereochemical outcome of reactions involving Methyl 2-hydroxy-3,3-dimethylbutanoate depends primarily on the reaction mechanism. For nucleophilic substitution reactions, two primary pathways are possible:

SN2 Mechanism: This mechanism predominates with primary alcohols due to minimal steric hindrance. The nucleophile attacks the electrophilic carbon bonded to the hydroxyl group in a single step, leading to inversion of configuration [1]. The reaction proceeds through a concerted mechanism where bond formation and bond breaking occur simultaneously.

SN1 Mechanism: This mechanism is favored with tertiary alcohols due to carbocation stability. The reaction proceeds through a two-step process involving protonation of the hydroxyl group, followed by departure of water to form a carbocation, which subsequently undergoes nucleophilic attack [1].

Stereospecific Transformations

Recent advances in stereospecific transformations have been achieved through neighboring group participation and selective formation of cyclopropylcarbinyl cation intermediates. These approaches enable stereospecific nucleophilic substitution with high diastereoselectivity and complete inversion of configuration at positions distant from the original carbocation [4].

The methodology has been successfully applied to generate various functional groups including tertiary fluorides, bromides, chlorides, ethers, thiocyanates, and azides with exceptional diastereoselectivities [4]. This represents a significant advancement in achieving stereochemical control in acyclic systems.

Conformational Control in Stereoselectivity

The stereochemical outcome of transformations can be influenced by conformational effects. Studies have shown that conformational control can be achieved through strategic use of protecting groups or coordination with metal centers [5]. The conformation of the molecule between the reaction site and controlling influence can bias the stereochemical outcome through what is termed "conformational relay effects."

Kinetic and Thermodynamic Studies of Key Reactions

Thermodynamic vs. Kinetic Control

The distinction between thermodynamic and kinetic control is crucial for understanding the reaction behavior of Methyl 2-hydroxy-3,3-dimethylbutanoate. Thermodynamic control occurs when the reaction is reversible under the reaction conditions, allowing equilibrium to be attained between starting materials and products, with the most stable product predominating [6] [7].

Kinetic control, conversely, occurs when the reaction is irreversible under the reaction conditions, making the transition state a "point of no return." Under these conditions, the product distribution is determined by the relative reaction rates rather than thermodynamic stability [6] [7].

Activation Energy Considerations

The kinetic requirements for organic reactions depend on the activation energy barrier. Lower activation energy barriers result in faster reaction rates, while higher barriers lead to slower reactions [8]. The relationship between activation energy and reaction rate is described by the Arrhenius equation and more comprehensively by transition state theory.

The rate constant for a reaction can be expressed using the activated complex theory [8]:

$$ k = \frac{RT}{Nh} \times e^{\Delta S^/R} \times e^{-\Delta H^/RT} $$

Where ΔS* and ΔH* are the entropy and enthalpy changes of the activation step, respectively.

Solvent Effects on Reaction Kinetics

Solvent effects play a crucial role in determining reaction kinetics. Studies have shown that solvents can affect both the thermodynamic and kinetic aspects of reactions through stabilization or destabilization of transition states and intermediates [9] [10]. The influence of solvent on reaction rates can be understood through both thermodynamic effects and steric effects of individual solvent molecules.

Research has demonstrated that even single solvent molecules can significantly affect the dynamics of substitution reactions [10]. The steric characteristics of solvent molecules are often as important as energetic considerations in understanding solvent effects on reaction mechanisms.

Isotopic Labeling Investigations for Mechanism Elucidation

Principles of Isotopic Labeling

Isotopic labeling represents a powerful technique for elucidating reaction mechanisms by tracking the passage of isotopes through chemical reactions. The technique involves replacing specific atoms with their isotopes, which can be either stable (such as deuterium, carbon-13, nitrogen-15) or radioactive (such as tritium, carbon-14) [11] [12].

The detection of isotopic labels can be accomplished through various methods:

- Mass spectrometry for detecting mass differences

- Infrared spectroscopy for detecting vibrational mode differences

- Nuclear magnetic resonance for detecting gyromagnetic ratio differences

- Radioactive decay detection for radioactive isotopes [11]

Applications in Mechanistic Studies

Isotopic labeling has been particularly valuable in studying the biosynthesis of complex natural products and in elucidating enzyme mechanisms [12]. The technique allows researchers to:

- Determine the sequence of bond formation and breaking

- Identify intermediate species

- Establish the stereochemical course of reactions

- Distinguish between different mechanistic pathways

Specific Applications to Ester Chemistry

In the context of ester chemistry, isotopic labeling has been used to study hydrolysis mechanisms and to determine whether reactions proceed through acyl-oxygen or alkyl-oxygen bond cleavage. For example, oxygen-18 labeling can distinguish between these two pathways by tracking the location of the labeled oxygen in the products [11].

Recent developments have focused on isotope-labeled bioactive compounds for pharmacokinetic studies and drug development [13]. These applications demonstrate the broader utility of isotopic labeling beyond purely mechanistic investigations.

Solvent Effects on Reaction Mechanisms

Thermodynamic Solvent Effects

Solvent effects on reaction mechanisms are traditionally considered in terms of their thermodynamic impact, involving stabilization or destabilization of reactants, intermediates, and transition states. The solvent can interact with these species through various mechanisms, including electrostatic interactions, hydrogen bonding, and van der Waals forces [14].

The dielectric constant of the solvent plays a crucial role in determining the stability of charged intermediates. Polar solvents with high dielectric constants tend to stabilize charged species, while nonpolar solvents provide less stabilization [14].

Microstructural Effects

Solvent microstructure can significantly influence reaction stereochemistry. Studies on epoxide ring-opening reactions have shown that solvent microstructure affects the stereochemical outcome, with changes in solvent composition leading to shifts between predominant inversion and retention pathways [9].

The nucleophilicity of the solvent and its acidity influence the reaction mechanism. As nucleophilicity decreases and acidity increases, the stereochemistry changes from predominant inversion to predominant retention [9].

Steric Effects of Solvent Molecules

Recent research has revealed that steric effects of individual solvent molecules can be as important as energetic considerations in determining reaction outcomes [10] [15]. Studies on nucleophilic substitution reactions have shown that different degrees of solvation lead to distinct reaction mechanisms.

The classical collinear substitution mechanism dominates only for mono-solvated reactants, while higher degrees of solvation lead to different mechanistic pathways [10]. This finding challenges traditional views of solvent effects being purely thermodynamic in nature.

Computational Modeling of Transition States

Density Functional Theory Applications

Density Functional Theory (DFT) has emerged as a powerful tool for studying reaction mechanisms and transition states in organic chemistry [16] [17]. DFT calculations can predict activation energies, reaction pathways, and stereochemical outcomes with reasonable accuracy.

Modern DFT methods, particularly those incorporating van der Waals corrections and long-range corrections, have shown significant improvements in describing organic reaction mechanisms [18]. These calculations can provide detailed information about:

- Transition state geometries

- Activation energies

- Reaction pathways

- Stereochemical preferences

Transition State Optimization

The optimization of transition states represents a challenging aspect of computational chemistry [19] [20]. Recent developments have focused on automated transition state search methods that require minimal user input and can handle diverse reaction types.

Machine learning approaches have been developed to predict transition state structures with high accuracy in less than a second [21] [20]. These methods represent a significant advancement over traditional quantum chemistry approaches that typically require thousands of energy evaluations.

Molecular Orbital Analysis

Molecular orbital theory provides fundamental insights into chemical bonding and reactivity [18] [22]. Reactive orbital energy diagrams have been developed as tools for comprehensive molecular orbital-based reaction analyses, revealing that reactions progress to delocalize occupied reactive orbitals through hybridization with unoccupied reactive orbitals.

The analysis of frontier molecular orbitals (HOMO and LUMO) provides insights into reaction selectivity and mechanism, though recent work has shown that reactive orbitals are not always the traditional frontier orbitals [18].

Challenges and Limitations

Despite significant advances, computational modeling of transition states faces several challenges. Multi-step organic reactions with complex mechanisms require careful consideration of method selection, as different density functionals can predict different reaction pathways [23].

The accuracy of DFT methods varies significantly depending on the reaction type and molecular system. Benchmark studies have shown that many density functionals not only produce large errors but also differ in predicting whether reactions follow specific mechanistic pathways [23].